molecular formula C16H14N4S B12697401 9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone CAS No. 92637-99-5

9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone

Cat. No.: B12697401
CAS No.: 92637-99-5
M. Wt: 294.4 g/mol
InChI Key: QMIGRZNKYXWKLB-UHFFFAOYSA-N
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Description

9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone is a compound that belongs to the class of acridinone derivatives Acridinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone typically involves the condensation of 9(10H)-acridinone with (4,5-dihydro-2-thiazolyl)hydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be summarized as follows:

    Starting Materials: 9(10H)-acridinone and (4,5-dihydro-2-thiazolyl)hydrazine.

    Catalyst: Commonly used catalysts include acids or bases.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridinone oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anticancer activities and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, DNA, or cellular receptors.

    Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Acridine Derivatives: Compounds like acridine orange and acriflavine.

    Thiazole Derivatives: Compounds such as thiazole orange and thiazole blue.

Uniqueness

9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone is unique due to its combined acridinone and thiazole moieties, which confer distinct biological activities and chemical properties

Properties

CAS No.

92637-99-5

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

1-acridin-9-yl-2-(4,5-dihydro-1,3-thiazol-2-yl)hydrazine

InChI

InChI=1S/C16H14N4S/c1-3-7-13-11(5-1)15(19-20-16-17-9-10-21-16)12-6-2-4-8-14(12)18-13/h1-8H,9-10H2,(H,17,20)(H,18,19)

InChI Key

QMIGRZNKYXWKLB-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NNC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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